molecular formula C16H16ClNO5S B4386525 5-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-ETHOXYBENZENE-1-SULFONAMIDE

5-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-ETHOXYBENZENE-1-SULFONAMIDE

Cat. No.: B4386525
M. Wt: 369.8 g/mol
InChI Key: RKMFYTBGMDGTIW-UHFFFAOYSA-N
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Description

5-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-ETHOXYBENZENE-1-SULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a benzodioxin ring, suggests potential biological activity and utility in various scientific research fields.

Properties

IUPAC Name

5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO5S/c1-2-21-14-5-3-11(17)9-16(14)24(19,20)18-12-4-6-13-15(10-12)23-8-7-22-13/h3-6,9-10,18H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMFYTBGMDGTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-ETHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Chlorination: Introduction of the chlorine atom at the 5-position of the benzene ring.

    Sulfonamide Formation: Reaction of the chlorinated benzodioxin with an appropriate sulfonyl chloride to form the sulfonamide linkage.

    Ethoxylation: Introduction of the ethoxy group at the 2-position of the benzene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the benzodioxin ring.

    Reduction: Reduction reactions could target the sulfonamide group or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the chlorine-substituted position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the chlorine position.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology. Its sulfonamide group is known for antimicrobial properties.

Medicine

Potential applications in medicine include the development of new drugs, particularly antimicrobial agents. The compound’s structure suggests it could interact with biological targets in unique ways.

Industry

In industry, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-ETHOXYBENZENE-1-SULFONAMIDE would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Another sulfonamide with a broad spectrum of antimicrobial activity.

Uniqueness

The uniqueness of 5-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-ETHOXYBENZENE-1-SULFONAMIDE lies in its benzodioxin ring, which is not commonly found in other sulfonamides

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-ETHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
5-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-ETHOXYBENZENE-1-SULFONAMIDE

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